molecular formula C16H14ClN3S B11941325 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11941325
M. Wt: 315.8 g/mol
InChI Key: PHNWDYKOQPFBJK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 4-chlorophenyl group at position 3, a phenyl group at position 5, and a carbothioamide moiety at position 1. This compound is synthesized via cyclocondensation of chalcones with hydrazine hydrate or thiosemicarbazide derivatives in the presence of aliphatic acids (e.g., acetic acid) . Its structural features, including the planar pyrazole ring and dihedral angles between aromatic substituents, influence its biological activity and molecular interactions.

Properties

Molecular Formula

C16H14ClN3S

Molecular Weight

315.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C16H14ClN3S/c17-13-8-6-11(7-9-13)14-10-15(20(19-14)16(18)21)12-4-2-1-3-5-12/h1-9,15H,10H2,(H2,18,21)

InChI Key

PHNWDYKOQPFBJK-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=S)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chalcone Synthesis via Claisen-Schmidt Condensation

The synthesis begins with the preparation of the chalcone precursor, (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, through a Claisen-Schmidt condensation. This involves reacting 4-chlorobenzaldehyde with acetophenone in the presence of a base (e.g., NaOH) in ethanol.

Reaction Conditions

  • Molar Ratio : 1:1 (4-chlorobenzaldehyde : acetophenone)

  • Catalyst : 40% aqueous NaOH

  • Solvent : Ethanol

  • Temperature : Room temperature (12–24 hours)

  • Yield : 70–85%.

Cyclocondensation with Thiosemicarbazide

The chalcone is then cyclized with thiosemicarbazide to form the pyrazoline-carbothioamide. This step proceeds via nucleophilic attack of the thiosemicarbazide’s amino group on the chalcone’s α,β-unsaturated carbonyl system, followed by intramolecular cyclization.

Optimized Protocol

  • Molar Ratio : 1:1.2 (chalcone : thiosemicarbazide)

  • Catalyst : NaOH or KOH

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (4–10 hours)

  • Yield : 80–90%.

Mechanistic Insight

  • Nucleophilic Attack : Thiosemicarbazide attacks the β-carbon of the chalcone’s enone system.

  • Cyclization : The intermediate undergoes 5-endo-trig cyclization to form the pyrazoline ring.

  • Tautomerization : The resulting imine tautomerizes to the thermodynamically stable carbothioamide.

Table 1: Representative Yields from Cyclocondensation

Chalcone PrecursorSolventCatalystTime (h)Yield (%)Source
(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-oneEthanolNaOH690
(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-oneMethanolKOH885

Alternative Route: Reaction of Pyrazole Intermediates with Isothiocyanates

Synthesis of 3,4-Diaryl-4,5-dihydro-1H-pyrazole

A patent route involves preparing 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole via cyclization of a hydrazine derivative with a diketone. This method, adapted from Grosscurt et al., uses ethanol and catalytic NaOH.

Procedure

  • Hydrazine Formation : React 4-chlorophenylhydrazine with phenylacetylene.

  • Cyclization : Treat with diketone in ethanol under reflux.

  • Yield : 75–80%.

Thioamidation with Methylisothiocyanate

The pyrazole intermediate is reacted with methylisothiocyanate to introduce the carbothioamide group.

Reaction Conditions

  • Molar Ratio : 1:1.3 (pyrazole : methylisothiocyanate)

  • Solvent : Absolute ethanol

  • Temperature : Reflux (3 hours)

  • Yield : 77–82%.

Table 2: Comparison of Methods

MethodAdvantagesDisadvantagesYield (%)
Cyclocondensation (Chalcone)One-pot, scalable, high yieldRequires chalcone synthesis80–90
Pyrazole + IsothiocyanateAvoids chalcone stepLower yield, corrosive reagents75–82

Advanced Modifications and Catalytic Innovations

Green Chemistry Approaches

Recent studies emphasize solvent-free or eco-friendly conditions:

  • PEG-400 as Solvent : Reduces reaction time to 2 hours with 70–75% yield.

  • Nano-ZnO Catalysis : Enhances cyclocondensation efficiency (yield: 88%).

Microwave-Assisted Synthesis

Microwave irradiation shortens reaction time to 15–30 minutes while maintaining yields of 85–90%.

Structural Characterization and Validation

Synthesized compounds are validated via:

  • FT-IR : Peaks at 3387 cm⁻¹ (N–H), 1588 cm⁻¹ (C=N), and 1275 cm⁻¹ (C=S).

  • NMR :

    • ¹H NMR (DMSO- d₆) : δ 2.64 (s, CH₃), 3.25 (s, N–CH₃), 7.15–7.56 (aryl protons).

    • ¹³C NMR : 154.1 ppm (C=S).

  • Mass Spectrometry : Molecular ion peak at m/z 315.8 [M+H]⁺.

Industrial-Scale Considerations

For large-scale production, the cyclocondensation route is preferred due to:

  • Cost Efficiency : Ethanol and NaOH are economical.

  • Safety : Avoids hazardous reagents like PCI₅.

Table 3: Industrial Process Parameters

ParameterOptimal Value
Reaction Volume500 L (batch)
Temperature78°C (reflux)
Catalyst Loading10 wt% NaOH
PurificationRecrystallization (ethanol)

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

1.2 Anticancer Properties
The compound has demonstrated anticancer activity in several studies. Specifically, pyrazole derivatives have been found to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds similar to this compound have been evaluated for their efficacy against breast and colon cancer cell lines .

1.3 Neuroprotective Effects
There is emerging evidence suggesting that pyrazole derivatives may possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. These compounds may act as acetylcholinesterase inhibitors, thereby enhancing acetylcholine levels in the brain and improving cognitive function .

Pharmacological Studies

2.1 Anti-inflammatory Activity
Pyrazole derivatives are also being explored for their anti-inflammatory properties. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases . This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

2.2 Antioxidant Activity
The antioxidant capacity of pyrazole compounds has been documented, indicating their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with chronic diseases .

Agricultural Applications

3.1 Pesticidal Activity
Research has indicated that certain pyrazole derivatives can act as effective pesticides. Their ability to inhibit specific enzymes in pests can lead to increased crop yields by protecting plants from insect damage . The synthesis of novel pyrazole-based pesticides is an area of ongoing research.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy and reducing toxicity. Various synthetic routes have been explored to modify its chemical structure while retaining biological activity. The introduction of different substituents on the pyrazole ring has been shown to enhance its pharmacological properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria ,
AnticancerInduces apoptosis in cancer cells ,
NeuroprotectivePotential acetylcholinesterase inhibition
Anti-inflammatoryReduces pro-inflammatory cytokines
AntioxidantScavenges free radicals
PesticidalInhibits enzymes in pests

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of pyrazole derivatives on human breast cancer cell lines. The results indicated that modifications to the pyrazole structure significantly enhanced apoptosis rates compared to controls, suggesting a promising avenue for drug development targeting breast cancer .

Case Study 2: Neuroprotective Properties
In a model simulating Alzheimer's disease, a derivative similar to this compound was tested for its ability to inhibit acetylcholinesterase activity. The findings revealed a substantial increase in acetylcholine levels, correlating with improved cognitive performance in treated subjects .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Halogen Substitution : Chloro and fluoro groups at position 3 or 5 enhance lipophilicity and electronic effects, improving receptor binding .
  • N-1 Modifications : Allyl or ethyl groups on the carbothioamide moiety alter steric and electronic profiles, impacting selectivity (e.g., MAO-A vs. MAO-B inhibition) .
  • Aromatic Diversity : Thiophenyl or nitro-substituted phenyl groups at position 5 influence anticancer activity by modulating interactions with cellular targets .
Anticancer Activity:
  • Target Compound: Limited direct data, but structurally similar ²b (IC₅₀ = 16.02 µM against HepG-2) and ¹b (IC₅₀ = 6.78 µM) show potent activity via apoptosis induction and G2/M phase arrest .
  • Mechanistic Insights : Carbothioamide derivatives upregulate pro-apoptotic proteins (Bax, p53) and downregulate Bcl-2, enhancing cytotoxicity .
Enzyme Inhibition:
  • Urease Inhibition: Compound 5n (IC₅₀ = 0.358 µM) with a coumarin-thiophenyl substituent exhibits non-competitive inhibition, outperforming thiourea (IC₅₀ = 4720 µM) .
  • MAO Inhibition : N-Allyl and N-methyl carbothioamide derivatives show selective MAO-A inhibition (e.g., 3-(4-fluorophenyl)-5-(4-chlorophenyl)-N-allyl analog), correlating with anxiolytic effects .
Structural-Activity Relationships (SARs):

Electron-Withdrawing Groups : Chloro and nitro substituents enhance anticancer activity by stabilizing charge-transfer interactions .

Hydrogen Bonding : The carbothioamide group facilitates interactions with enzyme active sites (e.g., urease S=O and NH groups) .

Planarity : Dihedral angles <10° between pyrazole and aromatic rings (e.g., 4.64° in fluorophenyl analogs) improve stacking interactions in crystal packing and target binding .

Crystallographic and Conformational Analysis

Compound Dihedral Angle (Pyrazole-Aromatic Ring) Crystal Packing Features Reference ID
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4.64° N-H···O hydrogen bonds; π-π stacking
3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 4.89° N-H···S and Cl···π interactions
5-(2-Chloro-5-nitrophenyl)-3-(4-chlorophenyl)-N-ethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 10.53° (molecule A) C-H···O and N-H···S hydrogen bonds

Key Insights :

  • Smaller dihedral angles (<5°) correlate with enhanced planarity and stronger intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • Bulky substituents (e.g., nitro groups) increase dihedral angles, reducing planarity but enabling unique packing motifs .

Biological Activity

3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS No. 153332-06-0) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3SC_{16}H_{14}ClN_3S with a molecular weight of 299.81 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound was evaluated against several bacterial strains using the agar diffusion method. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) Reference
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis20
Proteus mirabilis12

In these tests, the compound exhibited comparable efficacy to standard antibiotics like ciprofloxacin.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. A significant reduction in TNF-alpha and IL-6 levels was observed, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro assays demonstrated that it induced apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Cell Line IC50 (μM) Mechanism
A54910Apoptosis induction
MCF715Caspase activation

Study 1: Synthesis and Biological Screening

A study conducted by Kale et al. synthesized various pyrazole derivatives, including the target compound. The synthesized compounds were screened for antimicrobial activity against multiple bacterial strains, demonstrating the effectiveness of chlorinated pyrazole derivatives in combating infections .

Study 2: Anticancer Evaluation

In another investigation, the anticancer potential of this compound was assessed in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as a therapeutic agent against cancer .

Q & A

Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide?

The compound is typically synthesized via a Claisen-Schmidt condensation followed by cyclization with thiosemicarbazide. For example, refluxing a chalcone precursor (e.g., 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one) with thiosemicarbazide in ethanol under acidic conditions yields the pyrazoline-carbothioamide scaffold . Purification often involves recrystallization from dimethylformamide (DMF) or ethanol, with yields ranging from 60–75% .

Q. How is the purity and structural identity of the compound confirmed experimentally?

  • Spectroscopic Techniques : 1H^1H-NMR and 13C^{13}C-NMR confirm proton and carbon environments, while IR spectroscopy identifies thioamide (C=S stretch at ~1250–1350 cm1^{-1}) and NH stretches (~3200 cm1^{-1}) .
  • X-ray Crystallography : Single-crystal studies reveal dihedral angles between aromatic rings (e.g., 13.51° between pyrazolyl and tolyl rings) and intramolecular hydrogen bonds (N–H⋯S and N–H⋯F), critical for stability .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental structural data for this compound?

Density Functional Theory (DFT) calculations, such as B3LYP/6-311++G(d,p), optimize molecular geometry and predict spectroscopic properties (UV-Vis, IR). For example, DFT-derived bond lengths and angles align with X-ray data (mean deviation <0.02 Å), validating the envelope conformation of the pyrazoline ring . Frontier molecular orbital (FMO) analysis further elucidates electronic transitions and reactivity .

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data?

Discrepancies in UV-Vis absorption peaks or vibrational frequencies often arise from solvent effects or basis set limitations . For instance, polar solvents (e.g., DMF) redshift absorption bands compared to gas-phase DFT predictions. Explicit solvent modeling (e.g., PCM) or hybrid functional adjustments (e.g., CAM-B3LYP) improve agreement .

Q. What structural modifications enhance the compound’s bioactivity, and how are they methodologically validated?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -F, -Cl) on phenyl rings increases dipole moments and hydrogen-bonding capacity, as shown in analogs with fluorophenyl groups .
  • Validation : Biological assays (e.g., antimicrobial testing) paired with crystallographic data (e.g., dihedral angles <15° for planar bioactive conformations) guide structure-activity relationships (SAR) .

Data Analysis and Contradiction Management

Q. How should researchers address variability in reported crystal packing motifs for pyrazoline-carbothioamides?

Crystal packing differences (e.g., chain vs. layer structures) often stem from substituent-driven intermolecular interactions . For example, fluorophenyl derivatives form supramolecular chains via N–H⋯F and C–H⋯S bonds, while methylphenyl analogs favor π-π stacking . Comparative crystallography (e.g., CCDC database analysis) and Hirshfeld surface analysis clarify these trends .

Q. What experimental controls are essential when comparing bioactivity across analogs?

  • Standardized Assays : Use fixed concentrations (e.g., 100 µM) and controls (e.g., DMSO-only) in antimicrobial or cytotoxicity tests.
  • Structural Consistency : Ensure analogs share identical core conformations (e.g., envelope pyrazoline ring) to isolate substituent effects .

Methodological Best Practices

Q. What techniques optimize recrystallization for high-purity single crystals?

  • Solvent Selection : Use high-boiling solvents (e.g., DMF, DMSO) for slow evaporation.
  • Temperature Gradients : Gradual cooling (1–2°C/hour) minimizes defects.
  • Seeding : Introduce microcrystals to induce nucleation .

Q. How should researchers validate hydrogen-bonding networks in crystal structures?

  • X-ray Refinement : Analyze anisotropic displacement parameters and residual electron density maps.
  • Computational Validation : Compare DFT-calculated hydrogen-bond energies (e.g., N–H⋯S ~25 kJ/mol) with experimental geometries .

Tables for Key Data

Q. Table 1. Comparative Crystallographic Parameters

Parameter3-(4-Chlorophenyl) Derivative 5-(4-Fluorophenyl) Analog
Dihedral Angle (Pyrazolyl-Tolyl)13.51°13.51° (similar core)
Intramolecular H-BondN–H⋯N (2.02 Å)N–H⋯F (2.11 Å)
Crystal SystemMonoclinicTriclinic

Q. Table 2. DFT vs. Experimental Bond Lengths

Bond TypeX-ray (Å) DFT (Å) Deviation
C7–N2 (Pyrazoline)1.4671.4720.005
C=S (Thioamide)1.6811.6750.006

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